Product packaging for Methyl 5-bromopyrazine-2-carboxylate(Cat. No.:CAS No. 210037-58-4)

Methyl 5-bromopyrazine-2-carboxylate

Cat. No.: B1418297
CAS No.: 210037-58-4
M. Wt: 217.02 g/mol
InChI Key: PVTAJWAGBTWOPG-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4) emerged as a structurally significant heterocyclic compound in the late 20th and early 21st centuries. While pyrazine itself was first synthesized in the 19th century via methods like the Staedel–Rugheimer pyrazine synthesis, the introduction of functional groups such as bromine and ester moieties to the pyrazine core reflects advancements in selective substitution strategies. The compound was formally cataloged in 2009 on PubChem, aligning with growing interest in halogenated pyrazines for pharmaceutical and materials science applications. Its development parallels the broader exploration of pyrazine derivatives, which gained momentum due to their utility as intermediates in drug discovery.

Position in Heterocyclic Chemistry

As a brominated pyrazine derivative, this compound occupies a niche role in heterocyclic chemistry. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at para positions, classified as diazines. The compound’s structure features a bromine atom at position 5 and a methyl ester group at position 2, making it a versatile scaffold for further functionalization. Such derivatives are critical in medicinal chemistry, where electron-withdrawing groups (e.g., bromine) enhance reactivity in cross-coupling reactions, while ester groups offer sites for hydrolysis or transesterification.

Table 1: Key Structural and Chemical Properties

Property Value/Description Source
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
SMILES COC(=O)C₁=CN=C(C=N₁)Br
InChIKey PVTAJWAGBTWOPG-UHFFFAOYSA-N
CAS Registry Number 210037-58-4

Nomenclature and Classification

The systematic IUPAC name, This compound, reflects the substituent positions on the pyrazine ring. Numbering begins at one nitrogen atom, proceeding clockwise to assign positions 2 (carboxylate) and 5 (bromine). Alternative names include 5-bromo-2-pyrazinecarboxylic acid methyl ester and methyl 5-bromo-1,4-diazine-2-carboxylate, emphasizing its classification as a disubstituted diazine. The compound falls under the broader category of halogenated heteroaromatic esters, which are pivotal in synthesizing bioactive molecules.

Fundamental Pyrazine Chemistry

Pyrazines are electron-deficient aromatic systems due to the electron-withdrawing effects of the two nitrogen atoms, which reduce ring electron density and hinder electrophilic substitution. However, they readily undergo nucleophilic aromatic substitution (SNAr) at halogenated positions, a property exploited in this compound’s reactivity. The bromine atom serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester moiety can be hydrolyzed to a carboxylic acid or reduced to an alcohol.

The compound’s synthesis often involves bromination of methyl pyrazine-2-carboxylate precursors. For example, radical bromination using N-bromosuccinimide (NBS) under controlled conditions yields the target product. Alternatively, esterification of 5-bromopyrazine-2-carboxylic acid (CAS 876161-05-6) with methanol in acidic media provides an efficient route.

Key Reactivity Pathways:

  • Nucleophilic Substitution : Bromine at C5 participates in SNAr with amines or thiols.
  • Ester Hydrolysis : Conversion to 5-bromopyrazine-2-carboxylic acid under basic or acidic conditions.
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., with boronic acids) to form biaryl structures.

This reactivity profile underscores its utility in constructing complex heterocycles for pharmaceuticals and agrochemicals, aligning with trends in pyrazine derivative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O2 B1418297 Methyl 5-bromopyrazine-2-carboxylate CAS No. 210037-58-4

Properties

IUPAC Name

methyl 5-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTAJWAGBTWOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650730
Record name Methyl 5-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210037-58-4
Record name Methyl 5-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-pyrazine-2-carboxylic acid methyl ester
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Preparation Methods

Direct Bromination of Pyrazine-2-Carboxylate Derivatives

Method Overview:
One of the most straightforward approaches involves the electrophilic aromatic substitution of pyrazine-2-carboxylate compounds with brominating agents, typically under controlled conditions to favor selective bromination at the 5-position.

Reaction Conditions & Yield Data:

Step Reagents & Conditions Yield References
Bromination Brominating agent (e.g., N-bromosuccinimide or Br2), solvent (e.g., acetic acid), temperature (ambient to 80°C) Approximately 50-70% General literature on aromatic bromination

Notes:

  • Selectivity can be enhanced by controlling temperature and solvent polarity.
  • Excess brominating agent may lead to polybromination; thus, stoichiometry is critical.

Synthesis via 2-Bromomalonaldehyde Intermediate

Method Overview:
This method involves the formation of 2-bromomalonaldehyde, which then reacts with amidine compounds to yield the target pyrazine derivative.

Detailed Procedure & Data:

  • Preparation of 2-Bromomalonaldehyde:
    • Add 15 g (0.1 mol) of 2-bromomalonaldehyde to 150 mL of glacial acetic acid with 2 g of molecular sieves at 0°C.
    • Dropwise addition of acetamidine hydrochloride (9.4 g, 0.1 mol) in 50 mL acetic acid over 30 min, then heat to 100°C for 5 hours.
    • After reaction completion, cool, add water, filter, wash, and extract with dichloromethane.
    • Final yield: approximately 43% (7.5 g) of methyl 5-bromopyrazine-2-carboxylate.

Reaction Scheme:

2-bromomalonaldehyde + acetamidine hydrochloride → this compound

Notes:

  • The reaction employs protic acids (e.g., acetic acid) as solvents, facilitating amidine addition.
  • Temperature control is vital for selectivity and yield.

Cyclization of 2-Aminopyrimidine Derivatives

Method Overview:
This approach synthesizes the bromopyrimidine intermediate, which is then brominated at the 5-position to produce this compound.

Key Steps & Conditions:

  • Synthesis of 2-Aminopyrimidine:
    • Diazotization and bromination of pyrimidine derivatives, often using sodium nitrite, hydrobromic acid, and bromine.
    • Alternatively, direct bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS) under mild conditions.
Step Reagents & Conditions Yield References
Bromination NBS, acetic acid, 80°C 50-60%

Notes:

  • The process is sensitive to reaction conditions to prevent overbromination.
  • Cost considerations favor this method over others involving expensive reagents.

Multi-step Synthesis via Pyrazine Derivatives

Method Overview:
Starting from methyl pyrazine-2-carboxylate, the synthesis involves esterification, amide formation, and subsequent bromination.

Reaction Pathway & Data:

  • Esterification: Methyl pyrazine-2-carboxylate reacts with sulfuric acid as a catalyst, yielding ester intermediates with high efficiency.
  • Amide Formation: Treatment with ammonia generates the corresponding amide.
  • Bromination: Bromination with N-bromosuccinimide or bromine in acetic acid at elevated temperatures yields this compound.
Step Reagents & Conditions Yield References
Bromination Br2, acetic acid, 80°C 50-70%

Notes:

  • This route is advantageous for large-scale synthesis due to the availability of starting materials.

Summary Data Table

Method Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Direct Bromination Brominating agents (NBS, Br2) Ambient to 80°C 50-70% Simplicity, direct Overbromination risk
2-Bromomalonaldehyde Route 2-bromomalonaldehyde + amidine 100°C, 5 hrs 43% High selectivity Multi-step, moderate yield
Pyrimidine Cyclization NBS, pyrimidine derivatives 80°C 50-60% Cost-effective Overbromination, requires purification
Multi-step Pyrazine Pathway Esterification + bromination 80°C 50-70% Scalable Multiple steps

Final Remarks

The choice of synthesis route depends on scale, available reagents, and desired purity. The 2-bromomalonaldehyde pathway offers a balanced approach with moderate yield and good selectivity, suitable for industrial applications. Direct bromination provides a straightforward method but requires careful control to prevent polybromination. The pyrimidine cyclization method is advantageous when starting from readily available pyrimidine derivatives, especially for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromopyrazine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Chemistry

Methyl 5-bromopyrazine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as:

  • Nucleophilic Substitution : The bromine atom can be replaced with other functional groups, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to yield different compounds.

This versatility makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, influencing various biological processes. For instance:

  • Enzyme Studies : Used to investigate the kinetics of enzyme-catalyzed reactions.
  • Metabolic Pathway Analysis : Helps elucidate the role of certain pathways in cellular metabolism.

Medicine

This compound is significant in medicinal chemistry as a precursor for developing pharmaceutical compounds with potential therapeutic effects. Its applications include:

  • Drug Development : It is involved in synthesizing compounds that may exhibit anti-inflammatory or antimicrobial properties.
  • Pharmacological Studies : Used to explore the pharmacokinetics and pharmacodynamics of new drug candidates.

Industry

In industrial applications, this compound is employed in the production of agrochemicals and specialty chemicals. Its roles include:

  • Agrochemical Production : Utilized as a building block for herbicides and pesticides.
  • Specialty Chemicals : Serves as an intermediate in creating various fine chemicals used across different industries.

Case Studies

  • Synthesis of Antimicrobial Agents :
    • Researchers synthesized derivatives of this compound that demonstrated significant antimicrobial activity against various pathogens.
  • Enzyme Interaction Studies :
    • A study utilized this compound to inhibit a specific enzyme involved in cancer metabolism, showcasing its potential role in cancer therapeutics.
  • Agrochemical Development :
    • The compound was used as an intermediate in developing a new class of herbicides that showed improved efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of methyl 5-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Bromine and Substituent Position

The position of bromine and ester groups significantly influences reactivity and applications. Key analogs include:

Compound Name CAS Number Substituents Similarity Score* Key Properties/Applications References
Methyl 6-bromopyrazine-2-carboxylate 40155-34-8 Br at 6-position, COOMe at 2 0.89 Intermediate for heterocyclic drugs
Ethyl 5-bromopyrazine-2-carboxylate 36070-83-4 Br at 5-position, COOEt at 2 0.76 Altered solubility due to ethyl ester
Methyl 5-aminopyrazine-2-carboxylate 13924-94-2 NH₂ at 5-position, COOMe at 2 0.96 Precursor for amide derivatives
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 1211518-61-4 Br at 3, Me at 6, COOMe at 2 N/A Agrochemical intermediates

*Similarity scores (0–1) based on structural alignment algorithms .

Key Findings :

  • Positional Isomerism : Methyl 6-bromopyrazine-2-carboxylate (CAS: 40155-34-8) exhibits lower reactivity in nucleophilic substitutions compared to the 5-bromo isomer due to steric hindrance .
  • Ester Group Variation : Ethyl esters (e.g., Ethyl 5-bromopyrazine-2-carboxylate) offer improved lipid solubility, beneficial in agrochemical formulations .
  • Amino Derivatives: Replacement of bromine with an amino group (Methyl 5-aminopyrazine-2-carboxylate) enables access to carboxamide pharmaceuticals, such as antimycobacterial agents .

Halogen Substitution: Bromine vs. Chlorine

Halogen choice impacts electronic properties and bioactivity:

Compound Name CAS Number Halogen Key Applications References
Methyl 5-chloro-6-methylpyrazine-2-carboxylate N/A Cl Pharmaceutical intermediates
Methyl 5-bromopyrazine-2-carboxylate 210037-58-4 Br Cross-coupling reactions

Key Findings :

  • Reactivity : Bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, making it preferable over chlorine for Suzuki-Miyaura couplings .
  • Bioactivity : Chlorinated analogs are explored for antimicrobial activity, though brominated derivatives often show enhanced binding in enzyme inhibition studies .

Heterocyclic Variations

Pyrazine derivatives are compared with other heterocycles:

Compound Name Heterocycle Key Features References
Methyl 5-bromothiazole-2-carboxylate Thiazole Bioactive in antifungal research
Methyl 4-bromo-1H-pyrazole-3-carboxylate Pyrazole Anticancer agent precursors

Key Findings :

  • Thiazole and pyrazole analogs exhibit distinct electronic profiles, influencing their roles in medicinal chemistry. For example, thiazole derivatives are prioritized in antifungal screens , while pyrazines dominate antibiotic research .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity (%) Melting Point (°C)
This compound C₆H₅BrN₂O₂ 217.02 98 Not reported
Methyl 6-bromo-5-methylpyrazine-2-carboxylate C₇H₇BrN₂O₂ 231.05 98 Not reported

Biological Activity

Methyl 5-bromopyrazine-2-carboxylate (CAS Number: 210037-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C6H5BrN2O2
  • Molecular Weight : 231.05 g/mol
  • Log P (octanol-water partition coefficient) : Varies between 0.36 to 1.86, indicating moderate lipophilicity .

Antiviral Properties

This compound has been studied for its antiviral activity, particularly against yellow fever virus (YFV). Research indicates that derivatives of pyrazine, including this compound, exhibit significant antiviral effects. The minimal effective dose observed was around 32 mg/kg/day, with treatment showing efficacy even when administered several days post-infection .

Enzyme Inhibition

This compound acts as an inhibitor for several cytochrome P450 enzymes, notably CYP1A2. It does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a selective inhibition profile that may be beneficial in drug development .

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives in cancer therapy. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was effective in reducing the viability of murine and human cancer cell lines in vitro .

Synthesis and Yield

This compound can be synthesized through various chemical reactions involving pyrazine derivatives. The synthesis typically involves bromination reactions under controlled conditions:

Synthesis MethodYield (%)Reaction Conditions
Bromination with bromine in acetic acid40%80°C for 1 hour
Reaction with potassium trimethylsilanolate37%Tetrahydrofuran at 70°C for 45 minutes

These methods highlight the compound's synthetic accessibility and potential for further modifications to enhance biological activity .

Case Studies

  • Antiviral Efficacy : A study investigated the effectiveness of this compound against YFV in hamsters. Results demonstrated that treatment with this compound significantly improved survival rates when administered post-infection .
  • Cancer Cell Line Studies : In vitro assays revealed that this compound inhibited the proliferation of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Basic: What synthetic methodologies are optimized for the preparation of Methyl 5-bromopyrazine-2-carboxylate?

This compound is commonly synthesized via nucleophilic substitution or coupling reactions. A validated procedure involves reacting methyl pyrazine-2-carboxylate derivatives with brominating agents under controlled conditions. For example, in advanced drug discovery, this compound was synthesized by reacting methyl pyrazine-2-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride at 80°C for 12 hours . Post-reaction purification typically involves column chromatography or recrystallization. Yield optimization (e.g., 78% in one study ) depends on stoichiometric ratios and solvent selection.

Basic: What analytical techniques are critical for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bromine substitution pattern and ester functionality. For example, the methyl ester group appears as a singlet near δ 3.9–4.1 ppm, while aromatic protons resonate at δ 8.5–9.0 ppm .
  • X-ray Crystallography : Structural elucidation (e.g., bond angles, packing motifs) is achieved via single-crystal X-ray diffraction, as demonstrated in iridium(III) complexes incorporating pyrazine carboxylate ligands .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 231.02 g/mol) and isotopic patterns for bromine .

Advanced: What reaction mechanisms govern bromine substitution in this compound?

The bromine atom at the 5-position is highly electrophilic, enabling Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl derivatives. For instance, coupling with phenylboronic acid in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in DMF/H2_2O (3:1) at 80°C yields 5-arylpyrazine-2-carboxylates . Computational studies (DFT) suggest the reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination . Competing pathways, such as nucleophilic aromatic substitution (SNAr), are less favorable due to the electron-deficient pyrazine ring.

Advanced: How can computational modeling guide the design of derivatives from this compound?

  • Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents like DMSO or methanol, critical for reaction design.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, the LUMO of this compound localizes on the pyrazine ring, explaining its susceptibility to nucleophilic attack .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes in antimicrobial agents) using SMILES strings (e.g., COC(=O)C1=NC=C(Br)N=C1) from PubChem .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives?

Discrepancies in yields (e.g., 60–85% for Suzuki couplings) may arise from:

  • Catalyst Loading : Pd(PPh3_3)4_4 (2–5 mol%) vs. cheaper alternatives like Pd/C.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency compared to non-polar solvents.
  • Temperature Control : Microwave-assisted reactions (100°C, 30 min) often outperform traditional reflux (80°C, 12 hr) .
    Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors.

Advanced: What are the emerging applications of this compound in medicinal chemistry?

This compound serves as a precursor for:

  • PET Imaging Ligands : Derivatives like 5-(2-fluoro-4-[11C]methoxyphenyl)pyrazine-2-carboxamide target metabotropic glutamate receptors, enabling neuroimaging .
  • Antimicrobial Agents : Pyrazine analogs inhibit bacterial DNA gyrase (GyrB/ParE), with MIC values <1 µg/mL against drug-resistant strains .
  • Kinase Inhibitors : Bromine substitution enhances binding to ATP pockets in kinases like EGFR or BRAF .

Advanced: What safety and stability protocols are critical for handling this compound?

  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Decomposition Risks : Exposure to moisture or light may generate HBr; use sealed amber vials and desiccants .
  • Waste Disposal : Neutralize with aqueous NaHCO3_3 before disposal due to brominated byproducts .

Advanced: How does steric hindrance influence reactivity at the 5-position of the pyrazine ring?

The 5-bromo substituent exhibits minimal steric hindrance, allowing efficient coupling or substitution. In contrast, bulkier groups (e.g., tert-butyl) at adjacent positions reduce reactivity. For example, steric maps from crystallographic data (e.g., C–Br bond length: 1.89 Å ) confirm accessibility for catalytic systems.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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